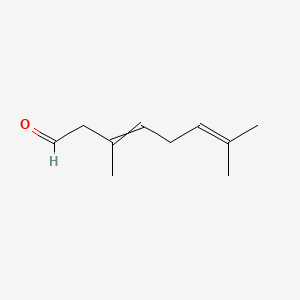

3,7-Dimethyl-3,6-octadienal

Description

Nomenclature and Structural Elucidation of 3,7-Dimethyl-3,6-octadienal

This compound is a notable acyclic monoterpenoid aldehyde. nih.govwikipedia.org Its chemical formula is C10H16O, and it has a molecular weight of approximately 152.23 g/mol . nih.gov This compound and its isomers are recognized for their fragrance and are used in various commercial applications. nih.gov

Systematic IUPAC Naming Conventions

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 3,7-dimethylocta-3,6-dienal. nih.govnist.gov This name is derived by identifying the longest carbon chain containing the principal functional group, which is an aldehyde. The "octa-" prefix indicates an eight-carbon chain. The "-dienal" suffix signifies the presence of two double bonds and an aldehyde group. The numbers 3 and 6 specify the locations of the double bonds, while 3 and 7 indicate the positions of the methyl group substituents. nih.govnist.gov

Isomeric Forms of this compound (Isocitral, Isogeranial, Isoneral)

This compound exists as a mixture of geometric isomers due to the presence of a double bond at the C3-C4 position. nih.govnih.gov These isomers are commonly known by the commercial name Isocitral. nih.gov The specific isomers are:

(E)-3,7-Dimethyl-3,6-octadienal , also known as Isogeranial. nist.gov

(Z)-3,7-Dimethyl-3,6-octadienal , also known as Isoneral. nih.govnist.gov

The (E) and (Z) designations describe the stereochemistry around the C3=C4 double bond.

Distinction from and Relationship to 3,7-Dimethyl-2,6-octadienal (B7798219) (Citral) Isomers (Geranial, Neral)

It is crucial to distinguish this compound from its more commonly known constitutional isomer, 3,7-Dimethyl-2,6-octadienal, which is collectively known as citral (B94496). sciforum.netnih.gov Citral is a major component of essential oils like lemongrass oil. nih.govlongdom.org The primary structural difference lies in the position of one of the carbon-carbon double bonds. In this compound, the double bonds are at positions 3 and 6, whereas in citral, they are at positions 2 and 6. nih.govnih.gov

Like its isomer, citral also exists as a pair of geometric isomers: wikipedia.orgqinmuchem.com

Geranial (Citral A or α-Citral): This is the (E)-isomer, possessing a trans configuration at the C2=C3 double bond. sciforum.netresearchgate.net It is known for its strong lemon-like aroma. longdom.org

Neral (B7780846) (Citral B or β-Citral): This is the (Z)-isomer, with a cis configuration at the C2=C3 double bond. sciforum.netresearchgate.net Its lemon scent is less intense and is often described as sweeter. longdom.org

The isomeric relationship between these compounds is summarized in the table below.

| Compound Name | Systematic IUPAC Name | Common/Trivial Name(s) | Key Structural Feature |

| This compound | 3,7-dimethylocta-3,6-dienal | Isocitral | Double bonds at C3 and C6 |

| (E)-3,7-Dimethyl-3,6-octadienal | (3E)-3,7-dimethylocta-3,6-dienal | Isogeranial | trans-configuration at C3=C4 |

| (Z)-3,7-Dimethyl-3,6-octadienal | (3Z)-3,7-dimethylocta-3,6-dienal | Isoneral, (Z)-isocitral | cis-configuration at C3=C4 |

| 3,7-Dimethyl-2,6-octadienal | 3,7-dimethylocta-2,6-dienal | Citral | Double bonds at C2 and C6 |

| (E)-3,7-Dimethyl-2,6-octadienal | (2E)-3,7-dimethylocta-2,6-dienal | Geranial, Citral A, α-Citral | trans-configuration at C2=C3 |

| (Z)-3,7-Dimethyl-2,6-octadienal | (2Z)-3,7-dimethylocta-2,6-dienal | Neral, Citral B, β-Citral | cis-configuration at C2=C3 |

Historical Context and Early Chemical Investigations of Aliphatic Dienes with Aldehyde Functionalities

The study of aliphatic dienes with aldehyde functionalities is deeply rooted in the exploration of natural products, particularly terpenoids. Early investigations into compounds like citral, a major component of lemongrass oil, laid the groundwork for understanding the chemistry of unsaturated aldehydes. nih.govlongdom.org The reactivity of the conjugated system in α,β-unsaturated aldehydes, a feature present in citral, has been a subject of significant interest. nih.gov

Systematic investigations into the reactions of unsaturated aldehydes, such as their derivatization with reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH), have been ongoing for decades. rsc.orgresearchgate.net These studies have been crucial for the identification and quantification of these compounds in various matrices. However, the complexity of these reactions, including the formation of adducts and by-products, has also highlighted the challenges in their analysis. rsc.org Early kinetic studies on the reactions of α,β-unsaturated aldehydes with amino acids provided insights into their behavior in biological and food systems. tandfonline.com The development of synthetic methods for creating 1,3-dienes from aldehydes has also been a long-standing area of research, reflecting the importance of this structural motif in organic chemistry. researchgate.net

Significance of this compound as a Building Block in Complex Organic Synthesis

The unique structural features of this compound, specifically its diene system and aldehyde functionality, make it a valuable precursor in organic synthesis. While its isomer, citral, is more commonly cited as a starting material for the synthesis of ionones, methyl ionones, and vitamins A and E, the principles of its reactivity extend to this compound. longdom.org The aldehyde group can be readily transformed into other functional groups, such as acetals, to create more stable derivatives with different aromatic properties. longdom.orgresearchgate.net

The diene portion of the molecule is particularly significant for its potential to participate in cycloaddition reactions, such as the Diels-Alder reaction. nuph.edu.ua The development of functionalized dienes has greatly expanded the synthetic utility of this reaction. nuph.edu.ua The reactivity of dienes in transition metal-catalyzed reactions further underscores their importance as versatile substrates in modern organic synthesis. nih.gov For instance, reductive coupling reactions of dienes with aldehydes, mediated by transition metal catalysts, provide a powerful method for forming carbon-carbon bonds. nih.gov The synthesis of complex natural products often relies on the strategic use of diene-containing building blocks. jst.go.jp

Overview of Research Trajectories in this compound Chemistry

Current research involving this compound and related unsaturated aldehydes is multifaceted. One significant area of focus is its application in fragrance chemistry. nih.govcloudfront.net The International Fragrance Association (IFRA) has established standards for its use, indicating its relevance in consumer products. cloudfront.net Safety assessments are a critical component of this research, with studies evaluating its potential for genotoxicity, skin sensitization, and other toxicological endpoints, often using its isomer citral as a read-across analog. nih.govresearchgate.net

In synthetic organic chemistry, the development of new catalytic methods continues to be a major research trajectory. This includes the enantioselective hetero-Diels-Alder reactions of dienes with aliphatic aldehydes to produce chiral α,β-unsaturated δ-lactones, which are valuable intermediates for natural product synthesis. acs.org Furthermore, the ongoing exploration of transition metal-catalyzed reactions of dienes highlights the continuous effort to develop more efficient and selective synthetic transformations. nih.gov The study of the biological activities of related compounds, such as the fungicidal properties of derivatives of (Z/E)-3,7-dimethyl-2,6-octadienamide, suggests potential avenues for future research into the bioactivity of this compound and its derivatives. mdpi.com

Structure

3D Structure

Properties

IUPAC Name |

3,7-dimethylocta-3,6-dienal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-9(2)5-4-6-10(3)7-8-11/h5-6,8H,4,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLMARCQPSGYNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC=C(C)CC=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55722-59-3, 1754-00-3 | |

| Record name | Isogeranial | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55722-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocitral | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1754-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6-Octadienal, 3,7-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055722593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6-Octadienal, 3,7-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,7-dimethyl-3,6-octadienal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,7 Dimethyl 3,6 Octadienal and Its Stereoisomers

Classical and Contemporary Total Synthesis Approaches

The total synthesis of 3,7-Dimethyl-3,6-octadienal can be achieved through various multi-step sequences that construct the carbon skeleton from simpler, often petroleum-derived, starting materials.

Multi-step Synthetic Strategies

Industrial-scale synthesis of citral (B94496) often begins with readily available feedstocks. One prominent method involves the reaction of isobutene with formaldehyde (B43269) to produce isoprenol, which is then isomerized to prenol. frontiersin.org Prenol serves as a key C5 building block. Another multi-step approach starts with the condensation of acetone (B3395972) and acetylene. researchgate.net This is followed by a partial reduction, reaction with a phosphorus trihalide, and subsequent reaction with the sodium salt of an acetoacetic ester to build the carbon chain. researchgate.net

A different strategy employs tandem pericyclic reactions. One such industrial synthesis involves a Claisen rearrangement followed by a Cope rearrangement to construct the citral framework. scribd.comdntb.gov.ua For instance, cis/trans-isopentenyl-3-methyl butadiene ether can undergo a Claisen rearrangement, followed by a Cope rearrangement, to yield citral, a method noted for avoiding the formation of isocitral byproducts. acs.org A total synthesis has also been reported starting from acetone and propargyl bromide, which are condensed to form a carbinol. This intermediate is further reacted with 4,4-dimethoxy-2-butanone, followed by hydrogenation and then simultaneous dehydration and hydrolysis to yield citral. google.com

Selective Oxidation and Reduction Methodologies

The selective oxidation of the corresponding allylic alcohols, geraniol (B1671447) and nerol (B1678202), is a primary route to geranial and neral (B7780846), respectively. A variety of oxidation reagents and conditions have been developed to achieve this transformation with high chemoselectivity, avoiding over-oxidation or reaction at the double bonds.

Common methodologies include the Swern oxidation, which utilizes oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO), and has been shown to produce (E)-geranial from geraniol with high stereoisomeric purity (98%) and yields of 90-94%. acs.org The Oppenauer oxidation, a metal-catalyzed hydrogen transfer reaction, is another effective method. chemrxiv.org It employs aluminum alkoxide catalysts, such as aluminum isopropoxide or aluminum t-butoxide, and can achieve citral yields of 92% to 98% under mild, low-temperature conditions (10-60°C) to prevent thermal degradation of the product. chemrxiv.orgrsc.org Other notable oxidation systems include the use of pyridinium (B92312) chlorochromate (PCC), chromium trioxide-dipyridine complex, and activated manganese dioxide. scribd.comacs.org

The reduction of citral is also a key transformation, primarily for the synthesis of other valuable compounds like citronellal (B1669106), geraniol, and nerol. researchgate.net Selective hydrogenation of the conjugated C=C double bond of citral, while leaving the aldehyde group and the isolated double bond intact, yields citronellal. mdpi.com This can be achieved with high selectivity using palladium nanoparticles as catalysts. mdpi.com

Table 1: Comparison of Selected Oxidation Methods for Geraniol to Citral

| Oxidation Method | Reagents/Catalyst | Solvent | Temperature | Yield | Reference |

| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | -50 to -60°C | 90-94% | acs.org |

| Oppenauer Oxidation | Aluminum isopropoxide, Tertiary aldehyde | - | 10 to 60°C | 92-98% | chemrxiv.orgrsc.org |

| Collins Oxidation | Chromium trioxide–dipyridine complex | - | - | - | acs.org |

| PCC Oxidation | Pyridinium chlorochromate (PCC) | - | - | - | scribd.com |

Table data sourced from multiple references.

Chemo- and Stereoselective Synthesis of Isocitral Isomers

Beyond the common geranial (E-isomer) and neral (Z-isomer), other double bond isomers, collectively known as isocitrals, can be formed. These include (Z)-3,7-dimethyl-3,6-octadienal and (E)-3,7-dimethyl-3,6-octadienal. rsc.orgresearchgate.net The formation of these isomers is often considered a side reaction during the synthesis or purification of citral. acs.org However, methods have been developed for their specific synthesis or for their isomerization into the more commercially desirable neral and geranial. acs.org For example, a patented method describes the synthesis of neral and/or geranial through the isomerization of one or more isocitrals. acs.org

The stereoselective synthesis of the primary Z-isomer, neral, can be achieved by the careful oxidation of its corresponding alcohol, nerol. google.com The challenge lies in preventing isomerization to the more thermodynamically stable E-isomer, geranial, during the reaction.

Catalytic Synthesis Techniques

Catalysis plays a crucial role in modern synthetic chemistry, offering efficient and selective pathways. Both homogeneous and heterogeneous catalytic systems are employed in the synthesis of this compound and its precursors.

Homogeneous Catalysis for C-C Bond Formation

Homogeneous catalysts, which operate in the same phase as the reactants, are instrumental in building the carbon backbone of terpenoids from smaller units. The telomerization of isoprene (B109036), a C5 building block, is a key example. Palladium-catalyzed telomerization of isoprene with nucleophiles like methanol (B129727) or ammonia (B1221849) can produce C10 terpene derivatives, which are direct precursors to compounds like citral. acs.orgscispace.com The choice of ligand is crucial for controlling the reaction's selectivity. acs.org

Another important homogeneous catalytic reaction is hydroformylation. The rhodium-catalyzed hydroformylation of myrcene (B1677589) (a C10 terpene isomer of ocimene) introduces a formyl (-CHO) group and hydrogen across a double bond, directly forming aldehyde structures that are isomers or precursors of citral. acs.orgrsc.org This reaction can be performed under mild conditions (e.g., 80°C, 80 atm) using rhodium complexes with phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃). acs.org

Heterogeneous Catalysis in Selective Functional Group Transformations

Heterogeneous catalysts, which exist in a different phase from the reactants, offer advantages in terms of separation and reusability. They are widely used for selective transformations of functional groups in the synthesis of citral.

The vapor-phase oxidation of geraniol over a solid metal catalyst is a widely practiced industrial method. chemrxiv.org More contemporary examples include the selective oxidation of geraniol using molecular oxygen in supercritical carbon dioxide with a chromium-containing mesoporous molecular sieve catalyst (CrMCM-41). chemrxiv.org Other solid catalysts like niobium oxide (Nb₂O₅) and naturally occurring minerals like vermiculite (B1170534) have also been shown to catalyze the oxidation of geraniol. rsc.orgscispace.com

In the realm of selective reductions, palladium supported on carbon (Pd/C) is a classic heterogeneous catalyst used for the hydrogenation of citral. mdpi.com By carefully selecting the reaction conditions, specific double bonds can be targeted. For instance, Pd/C catalysts in aqueous media with alkali additives can achieve high conversion of citral with excellent selectivity towards citronellal.

Table 2: Examples of Catalytic Methodologies in Citral Synthesis

| Reaction Type | Catalyst Type | Catalyst Example | Substrate | Product | Reference |

| Hydroformylation | Homogeneous | Rhodium/Triphenylphosphine | Myrcene | Aldehyde mixture | acs.org |

| Telomerization | Homogeneous | Palladium complexes | Isoprene | Terpene amines/ethers | acs.orgscispace.com |

| Oxidation | Heterogeneous | CrMCM-41 | Geraniol | Citral | chemrxiv.org |

| Oxidation | Heterogeneous | Vermiculite | Geraniol | Citral | rsc.org |

| Hydrogenation | Heterogeneous | Pd/Carbon | Citral | Citronellal |

Table data sourced from multiple references.

Green Chemistry Approaches in this compound Synthesis

In the pursuit of more environmentally benign chemical processes, green chemistry principles are being applied to the synthesis and modification of compounds like this compound and its isomers. A significant area of this research involves the use of alternative reaction media to replace conventional volatile organic solvents.

Supercritical Fluid Media in Catalytic Reactions

Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), have emerged as a promising medium for catalytic reactions involving unsaturated aldehydes. The hydrogenation of citral (3,7-dimethyl-2,6-octadienal), a closely related isomer, over heterogeneous catalysts in scCO₂ demonstrates the potential of this technology. researchgate.netmdpi.com

The use of scCO₂ as a solvent offers several advantages, including higher solubility of hydrogen compared to conventional organic solvents, which can enhance reaction rates. researchgate.netmdpi.com Furthermore, product separation is simplified as the CO₂ can be easily removed by depressurization. mdpi.com Studies have shown that palladium catalysts supported on alumina (B75360) are highly selective for the hydrogenation of the carbon-carbon double bonds in the citral molecule, yielding corresponding saturated and partially saturated aldehydes. researchgate.netethz.ch The reaction rate and product distribution are significantly influenced by the reaction conditions, including pressure and the phase behavior of the CO₂ medium. researchgate.net Research indicates that under single-phase conditions in dense carbon dioxide, the rate of hydrogenation can be orders of magnitude higher than in traditional organic solvents. researchgate.net These findings highlight the potential of supercritical fluids to create more efficient and sustainable synthetic routes. liv.ac.uk

Derivatization and Precursor Synthesis

The chemical structure of this compound allows for a variety of derivatization reactions, leading to precursors for other valuable compounds. These modifications target the aldehyde functional group and the carbon-carbon double bonds to create acetals, carboxylic acids, and other analogues.

Synthesis of Acetals of this compound

The aldehyde group of this compound and its isomers is readily converted into acetals, which are used as stabilizing groups or to modify the compound's aroma profile. longdom.orglongdom.org The synthesis is typically an acid-catalyzed reaction with an alcohol or diol, with the water produced being removed to drive the reaction to completion, often through azeotropic distillation. longdom.orglongdom.org

A common method involves reacting citral (a mixture of geranial and neral) with diols such as ethylene (B1197577) glycol or propylene (B89431) glycol in the presence of a catalyst like para-toluenesulfonic acid. longdom.orgresearchgate.netabe.pl The resulting cyclic acetals, such as citral ethylene glycol acetal (B89532) and citral propylene glycol acetal, have applications in the flavor and fragrance industry. longdom.orgresearchgate.net While citral itself has a strong lemon-like aroma, its acetal derivatives can possess different scent characteristics, for instance, a citrus green aroma. longdom.orgresearchgate.net

Table 1: Spectroscopic Data for Synthesized Citral Acetals

| Compound | Analytical Method | Key Data Points |

|---|---|---|

| Citral Propylene Glycol Acetal | Infrared (IR) Spectroscopy | Vibrations at 1056 cm⁻¹ and 1106 cm⁻¹ indicating the ether linkage of the acetal. researchgate.net |

| Gas Chromatography (GC) | Shows the presence of cis and trans isomers along with the main acetal product. researchgate.net | |

| Citral Ethylene Glycol Acetal | Infrared (IR) Spectroscopy | Medium absorption at 1665 cm⁻¹ for C=C stretching; C-H stretching observed. researchgate.net |

Preparation of Carboxylic Acid Analogues from this compound

Carboxylic acid analogues of this compound are valuable intermediates for synthesizing other derivatives, such as amides. The corresponding (Z/E)-3,7-dimethyl-2,6-octadienoic acids can be prepared from the respective alcohols (nerol and geraniol) through a two-step oxidation process. nih.govmdpi.com

The synthesis begins with the selective oxidation of the primary alcohol (geraniol or nerol) to the corresponding aldehyde (geranial or neral) using an oxidant like the Dess-Martin periodinane. nih.govmdpi.com This is followed by a second oxidation step, known as the Pinnick oxidation, which converts the aldehyde to the carboxylic acid. nih.govmdpi.com This two-step pathway has been reported to produce the desired (Z/E)-3,7-dimethyl-2,6-octadienoic acid in good yields, with reports of 85% for the Z-isomer and 76% for the E-isomer over the two steps. nih.govmdpi.com

Formation of Amide and Epoxy Analogues for Structural Modification Studies

For structural modification studies, particularly in the search for new bioactive compounds, the carboxylic acid analogues are converted into amides and subsequently into epoxy derivatives. nih.govmdpi.com These modifications are intended to explore how changes in the chemical structure affect biological activity, such as fungicidal properties. nih.govmdpi.com

The synthesis of amide analogues involves reacting the acid chloride of (Z/E)-3,7-dimethyl-2,6-octadienoic acid with various aliphatic or aromatic amines. nih.govmdpi.com This reaction produces a library of different amide derivatives, with reported yields ranging from 15% to 79%. nih.govmdpi.com

To further modify the structure, the 6,7-epoxy analogues of these amides are prepared. nih.govmdpi.com This is achieved through the epoxidation of the double bond between the C-6 and C-7 positions using an oxidizing agent like peroxyacetic acid. nih.govmdpi.com This transformation has been shown to be efficient, with yields for the epoxidation step ranging from 63% to 96%. nih.govmdpi.com The epoxy moiety is introduced to enhance the stability of the molecule compared to the corresponding dihydroxy version, which can be unstable under acidic conditions. nih.govmdpi.com

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,7-dimethyl-2,6-octadienal (B7798219) (Citral) |

| Geranial (Citral A) |

| Neral (Citral B) |

| Carbon dioxide |

| Palladium |

| Alumina |

| Ethylene glycol |

| Propylene glycol |

| para-Toluenesulfonic acid |

| Citral ethylene glycol acetal |

| Citral propylene glycol acetal |

| (Z)-3,7-dimethyl-2,6-octadienoic acid |

| (E)-3,7-dimethyl-2,6-octadienoic acid |

| Nerol |

| Geraniol |

| Dess-Martin periodinane |

| (Z/E)-3,7-dimethyl-2,6-octadienamide |

| 6,7-epoxy amide derivatives |

Chemical Reactivity and Mechanistic Investigations of 3,7 Dimethyl 3,6 Octadienal

Reactions of the Aldehyde Functional Group

The aldehyde group is one of the most reactive sites in the 3,7-Dimethyl-3,6-octadienal molecule, readily participating in nucleophilic addition, oxidation, and reduction reactions. qinmuchem.combris.ac.uk

Nucleophilic Addition Reactions

The electrophilic carbon of the aldehyde group is susceptible to attack by nucleophiles. These reactions are characteristic of aldehydes and are important for both structural confirmation and synthesis.

Oxime Formation: In the presence of hydroxylamine, this compound undergoes a condensation reaction, a type of nucleophilic addition-elimination, to form an oxime. This reaction serves as a qualitative test for the presence of an oxo (aldehyde or ketone) group. chemistwizards.com

Bisulfite Adduct Formation: Shaking with a sodium bisulfite solution results in the formation of a crystalline bisulfite adduct. This reaction is selective for the geranial isomer, which is sparingly soluble, allowing for its separation from the more soluble neral (B7780846) adduct. slideshare.net

Aldol (B89426) Condensation: With acetone (B3395972), this compound undergoes an aldol condensation to form pseudo-ionone. slideshare.netyoutube.com This intermediate is crucial as it can then be cyclized to produce α-ionone and β-ionone, which are important fragrance compounds. slideshare.net

Oxidation Pathways and Products

The aldehyde group of this compound is easily oxidized to a carboxylic acid. bris.ac.uk The specific products depend on the oxidizing agent and reaction conditions.

Mild Oxidation: Using a mild oxidizing agent like silver oxide (in Tollen's reagent) selectively oxidizes the aldehyde to a carboxylic acid with the same carbon skeleton, yielding geranic acid. slideshare.netchemistwizards.com This reaction confirms the presence of the aldehyde functional group. chemistwizards.com

Strong Oxidation: Strong oxidizing agents, such as alkaline potassium permanganate (B83412) or chromic acid, cause cleavage of the carbon-carbon double bonds in addition to oxidizing the aldehyde group. bris.ac.ukchemistwizards.com This oxidative degradation breaks the molecule into smaller fragments, including acetone, oxalic acid, and levulinic acid, which was historically used to elucidate the compound's structure. bris.ac.ukslideshare.netchemistwizards.com

Epoxidation: While primarily a reaction of the alkene groups, some oxidative processes can affect the entire molecule. Photochemical epoxidation with hydrogen peroxide can lead to a mixture of epoxy derivatives. researchgate.net Thermal oxidation with m-chloroperoxybenzoic acid at room temperature selectively yields the 6,7-epoxy derivative. researchgate.net Photosensitized oxygenation can produce isomeric hydroperoxides. researchgate.net

| Oxidizing Agent | Reaction Type | Major Products | Reference |

|---|---|---|---|

| Silver Oxide (Tollen's Reagent) | Selective Aldehyde Oxidation | Geranic acid | slideshare.netchemistwizards.com |

| Alkaline Potassium Permanganate | Oxidative Cleavage | Acetone, Oxalic acid, Levulinic acid | bris.ac.ukchemistwizards.com |

| m-Chloroperoxybenzoic acid | Thermal Epoxidation | 6,7-epoxy derivative | researchgate.net |

| Hydrogen Peroxide (photochemical) | Photochemical Epoxidation | Mixture of epoxy derivatives | researchgate.net |

Reduction Pathways and Products (e.g., to Alcohols)

Reduction of the aldehyde group in this compound yields primary alcohols, while preserving the double bonds. The specific isomeric alcohol produced depends on the starting isomer (geranial or neral).

Selective Carbonyl Reduction: Reagents like sodium borohydride (B1222165) or sodium in ethanol (B145695) can reduce the aldehyde to a primary alcohol. bris.ac.ukchemistwizards.com The reduction of geranial (trans-isomer) yields geraniol (B1671447), while the reduction of neral (cis-isomer) produces nerol (B1678202). slideshare.net These unsaturated alcohols are valuable in the fragrance industry. researchgate.net

Complete Reduction: More forceful reduction conditions or specific catalysts can lead to the reduction of both the aldehyde and one or both of the C=C double bonds. The product of complete hydrogenation is 3,7-dimethyloctan-1-ol. google.com

| Reducing Agent/Catalyst | Starting Isomer | Major Product | Reference |

|---|---|---|---|

| Sodium Borohydride | Geranial/Neral Mixture | Geraniol/Nerol | bris.ac.uk |

| Sodium/Ethanol | Geranial/Neral Mixture | Geraniol/Nerol | chemistwizards.com |

| Sodium Amalgam | Geranial | Geraniol | youtube.comslideshare.net |

Reactivity of the Alkene Moieties

The two carbon-carbon double bonds in this compound—one conjugated with the aldehyde and one isolated—exhibit distinct reactivity, allowing for selective transformations such as hydrogenation and cycloaddition.

Hydrogenation and Selective Reduction of Double Bonds

Catalytic hydrogenation of this compound is a critical industrial process, with selectivity being the primary challenge. researchgate.netresearchgate.net Depending on the catalyst and reaction conditions, it is possible to selectively reduce the conjugated C=C bond, the C=O bond, or both C=C bonds. researchgate.net

Selective Hydrogenation to Citronellal (B1669106): The most common goal is the selective hydrogenation of the α,β-unsaturated double bond to produce citronellal, a key intermediate in menthol (B31143) synthesis. researchgate.netnih.govacs.org This is typically achieved using catalysts like palladium or nickel. google.comresearchgate.netacs.org For instance, using a waste fluid catalytic cracking (wFCC) catalyst supported nickel achieved a 98.5% conversion of citral (B94496) with 86.6% selectivity for citronellal under optimal conditions. acs.org

Hydrogenation to Unsaturated Alcohols: As mentioned previously, selective reduction of the carbonyl group leads to geraniol and nerol. This is a competing pathway in many hydrogenation reactions. researchgate.netresearchgate.net

Hydrogenation to Citronellol: If both the conjugated double bond and the carbonyl group are reduced, the product is citronellol. researchgate.net

Complete Hydrogenation: The reduction of all three unsaturated sites (two C=C bonds and one C=O bond) yields 3,7-dimethyloctan-1-ol. google.com

The choice of catalyst, support, solvent, temperature, and pressure are all crucial factors in directing the reaction toward the desired product. researchgate.netacs.org

Cycloaddition Reactions

Cycloaddition reactions involve the formation of a cyclic molecule from two or more unsaturated molecules. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example where a conjugated diene reacts with a dienophile to form a six-membered ring. sigmaaldrich.comwikipedia.orgorganic-chemistry.org

While this compound itself contains a conjugated system, its most noted cyclization reaction is an acid-catalyzed intramolecular process. When heated with an acid catalyst like potassium hydrogen sulfate, the molecule undergoes cyclization and dehydration to form p-cymene, an aromatic compound. slideshare.netchemistwizards.comslideshare.net This reaction was historically significant in determining the carbon skeleton of the molecule and the relative positions of the methyl and isopropyl groups. chemistwizards.com

Epoxidation Studies and Regioselectivity

This compound, commonly known as citral, is a polyfunctional molecule featuring two distinct carbon-carbon double bonds, one at the C2-C3 position conjugated with the aldehyde group, and an isolated double bond at the C6-C7 position. This structural arrangement leads to significant questions of regioselectivity during epoxidation reactions. The choice of oxidizing agent and reaction conditions determines which double bond is preferentially oxidized.

In contrast, nucleophilic epoxidation using alkaline hydrogen peroxide can selectively oxidize the conjugated C2-C3 double bond. vnu.edu.ua This reaction proceeds via the formation of an intermediate enolate, which then attacks the hydrogen peroxide. This method can yield 2,3-epoxy-3,7-dimethyloct-6-enal with yields reaching 70-77%. vnu.edu.ua The selectivity of this reaction is attributed to the increased nucleophilicity of the hydrogen peroxide under basic conditions and the susceptibility of the α,β-unsaturated aldehyde system to nucleophilic attack. vnu.edu.ua

The regioselectivity is thus highly dependent on the reaction mechanism. Electrophilic reagents preferentially attack the trisubstituted C6-C7 double bond, whereas nucleophilic reagents favor the conjugated C2-C3 double bond. vnu.edu.uascielo.org.mx Studies using a Jacobsen-Katsuki Mn catalyst have also been employed to investigate the epoxidation, confirming that the reaction occurs at the C6-C7 position. scielo.org.mx

| Oxidizing System | Reaction Type | Major Product | Reported Yield |

|---|---|---|---|

| m-CPBA / Chloroform | Electrophilic | 6,7-Epoxy-3,7-dimethyl-2-octenal | ~60% |

| Peracetic Acid / CH2Cl2 | Electrophilic | 6,7-Epoxy-3,7-dimethyl-2-octenal | Not specified |

| H2O2 / NaOH | Nucleophilic | 2,3-Epoxy-3,7-dimethyl-6-octenal | 70-77% |

Cross-Coupling and Condensation Reactions

The aldol condensation of this compound with ketones, particularly acetone, is a cornerstone reaction in industrial chemistry, primarily for the synthesis of pseudoionone (B86502), a key intermediate for producing ionones and vitamins A and E. researchgate.net This reaction is typically base-catalyzed and involves the nucleophilic addition of an enolate, generated from acetone, to the carbonyl carbon of the aldehyde. slideshare.net

A variety of basic catalysts have been employed to facilitate this condensation. Homogeneous catalysts such as sodium hydroxide (B78521), potassium hydroxide, sodium ethoxide, and barium hydroxide have been historically used. orgsyn.orgperfumerflavorist.com For instance, using sodium ethoxide in ethanol can produce pseudoionone. orgsyn.org However, these homogeneous systems can present challenges in product separation and catalyst recovery. rsc.org

Consequently, significant research has focused on developing heterogeneous catalysts. Solids with basic properties, including magnesium oxide (MgO), calcium oxide (CaO), and hydrotalcites, have proven effective. scielo.br The use of alkali-promoted MgO catalysts, such as Li/MgO, has been shown to enhance the yield of pseudoionone. Lithium loadings up to 0.5 wt% on MgO increase the density of strong base sites, which promotes the rate of pseudoionone formation, with reported yields as high as 93%. researchgate.net The rate-determining step in this mechanism is the abstraction of the α-proton from the acetone molecule on strong Brønsted base sites. researchgate.net Lanthanum-modified calcium oxide (La2O3/CaO) has also been used as a robust heterogeneous catalyst, achieving a 91% conversion of the aldehyde with 90% selectivity for pseudoionone in a continuous flow process. rsc.org

| Catalyst | Catalyst Type | Pseudoionone Yield | Reference |

|---|---|---|---|

| Sodium Hydroxide (NaOH) | Homogeneous | Up to 82% | google.com |

| Calcium Oxide (CaO) | Heterogeneous | >68% Selectivity at 98% Conversion | scielo.br |

| Calcined Hydrotalcite | Heterogeneous | >68% Selectivity at 98% Conversion | scielo.br |

| 0.5 wt% Li/MgO | Heterogeneous | 93% | researchgate.net |

| 1 wt% La2O3/CaO | Heterogeneous | 90% Selectivity at 91% Conversion | rsc.org |

The primary product of the aldol condensation between this compound and acetone is pseudoionone (in its cis- and trans-isomeric forms). However, this intermediate can undergo subsequent acid-catalyzed cyclization to form a mixture of α-ionone and β-ionone. perfumerflavorist.comscielo.br The ratio of these cyclized isomers is highly dependent on the strength of the acid catalyst used. Weak acids, such as phosphoric acid, predominantly yield α-ionone, while strong acids like sulfuric acid favor the formation of β-ionone. perfumerflavorist.comscielo.br

Several by-products can also be formed during the initial condensation reaction. The self-condensation of acetone is a common side reaction, leading to the formation of diacetone alcohol (DAA) and its dehydration product, mesityl oxide (MO). Additionally, trace amounts of heavier, unidentified compounds, likely arising from the self-condensation of this compound, have been detected in the reaction mixture. In some cases, further reaction between pseudoionone and another molecule of acetone can occur, leading to superior condensation products. scielo.br Careful control of reaction conditions, such as temperature and reactant ratios, is necessary to maximize the yield of the desired pseudoionone and minimize the formation of these by-products. rsc.org

Isomerization and Rearrangement Studies

This compound exists as a mixture of two geometric isomers: the E-isomer, geranial, and the Z-isomer, neral. wikipedia.org These isomers can be interconverted through cis-trans isomerization. This process can be catalyzed by acids. acs.org For example, isomerization of geranial has been observed in aqueous solutions of citric acid. acs.org The mechanism is believed to proceed through keto-enol tautomerization. researchgate.net

Amino acids have also been shown to catalyze the cis-trans isomerization of both geranial and neral under neutral and alkaline conditions. acs.orgacs.org It is proposed that the amino acids, acting as zwitterions, stabilize resonant intermediates, facilitating the conversion between the two isomeric forms. acs.org This reaction can lead to an equilibrium mixture of approximately 40% neral and 60% geranial. acs.org Under more extreme alkaline conditions, a retro-aldol condensation can occur, leading to the formation of 6-methyl-5-hepten-2-one (B42903) and acetaldehyde. acs.orgacs.org

Exposure to light, particularly UV irradiation, can induce significant rearrangements in the this compound molecule. nih.govresearchgate.net One of the primary photochemical pathways is an intramolecular cyclization. nih.govacs.org This process can lead to the formation of various cyclic products.

Table of Compounds

| Compound Name | Systematic Name |

|---|---|

| This compound (Citral) | 3,7-Dimethylocta-2,6-dienal |

| Geranial (trans-Citral) | (2E)-3,7-Dimethylocta-2,6-dienal |

| Neral (cis-Citral) | (2Z)-3,7-Dimethylocta-2,6-dienal |

| Acetone | Propan-2-one |

| Pseudoionone | 6,10-Dimethylundeca-3,5,9-trien-2-one |

| α-Ionone | (E)-4-(2,6,6-Trimethylcyclohex-2-en-1-yl)but-3-en-2-one |

| β-Ionone | (E)-4-(2,6,6-Trimethylcyclohex-1-en-1-yl)but-3-en-2-one |

| Diacetone alcohol (DAA) | 4-Hydroxy-4-methylpentan-2-one |

| Mesityl oxide (MO) | 4-Methylpent-3-en-2-one |

| 6-Methyl-5-hepten-2-one | 6-Methylhept-5-en-2-one |

| Acetaldehyde | Ethanal |

| m-Chloroperoxybenzoic acid (m-CPBA) | 3-Chloroperoxybenzoic acid |

| Peracetic acid | Peroxyacetic acid |

| Hydrogen peroxide | Hydrogen peroxide |

| Sodium hydroxide | Sodium hydroxide |

| Magnesium oxide | Magnesium oxide |

| Calcium oxide | Calcium oxide |

| Lanthanum oxide | Lanthanum(III) oxide |

| Sodium ethoxide | Sodium ethoxide |

| Barium hydroxide | Barium hydroxide |

| Phosphoric acid | Phosphoric acid |

| Sulfuric acid | Sulfuric acid |

| Citric acid | 2-Hydroxypropane-1,2,3-tricarboxylic acid |

Biosynthetic Pathways and Natural Occurrence of 3,7 Dimethyl 3,6 Octadienal

Natural Sources and Distribution in Plant Metabolomes

The acyclic monoterpenoid aldehyde, 3,7-Dimethyl-3,6-octadienal, is a naturally occurring compound found in various plants. It exists as a mixture of two geometric isomers, (E)-3,7-Dimethyl-3,6-octadienal and (Z)-3,7-Dimethyl-3,6-octadienal. This compound is a significant component of the essential oils of several aromatic plants, contributing to their characteristic scents.

This compound has been identified in a number of plant species. For instance, it is a known constituent of Artemisia annua and Backhousia citriodora. nih.govnih.gov Research has also detected its presence in Opisthopappus taihangensis 'Taihang Mingzhu', where it was identified as one of the terpenoid compounds in the plant's metabolome. frontiersin.org The related compound, 3,7-dimethyl-2,6-octadienal (B7798219) (citral), which shares the same carbon skeleton but differs in the position of a double bond, is found in high concentrations in plants like lemon myrtle (90-98%), Litsea citrata (90%), Litsea cubeba (70-85%), and lemongrass (65-80%). atamanchemicals.comhmdb.ca

A study on Opisthopappus taihangensis 'Taihang Mingzhu' revealed the presence of (E)-2,6-octadienal, 3,7-dimethyl- in both the leaves and inflorescences at different developmental stages. frontiersin.org The relative content of terpenoids, including this compound, was found to be highest in the leaves. frontiersin.org

Table 1: Plant Species Containing this compound and Related Compounds

| Compound | Plant Species |

| This compound | Artemisia annua nih.gov |

| (Z)-3,7-Dimethyl-3,6-octadienal | Backhousia citriodora nih.gov |

| (E)-2,6-Octadienal, 3,7-dimethyl- | Opisthopappus taihangensis 'Taihang Mingzhu' frontiersin.org |

| 3,7-Dimethyl-2,6-octadienal (Citral) | Lemon myrtle, Litsea citrata, Litsea cubeba, Lemongrass atamanchemicals.comhmdb.ca |

The analysis of this compound and its isomers in biological matrices is often carried out using techniques like gas chromatography-mass spectrometry (GC-MS). In a study of Opisthopappus taihangensis 'Taihang Mingzhu', metabolite profiling using GC-MS identified numerous terpenoids, including (E)-2,6-octadienal, 3,7-dimethyl-. frontiersin.org Quantitative analysis in this study showed that the relative content of total terpenoids was highest in the leaves compared to the inflorescences at various stages. frontiersin.org

For the analysis of this compound in various samples, reverse-phase high-performance liquid chromatography (RP-HPLC) methods have been developed. sielc.com These methods allow for the separation and quantification of the compound. For applications requiring mass spectrometric detection (MS), the mobile phase can be adapted by replacing acids like phosphoric acid with formic acid to ensure compatibility. sielc.com

Elucidation of Biosynthetic Routes

The biosynthesis of this compound is part of the broader isoprenoid biosynthesis pathway in plants. Isoprenoids, also known as terpenoids, are a large and diverse class of naturally occurring organic chemicals derived from the five-carbon isoprene (B109036) unit.

The biosynthesis of monoterpenes like this compound originates from the precursor geranyl pyrophosphate (GPP). GPP is formed by the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), the universal five-carbon building blocks of all isoprenoids. The formation of these precursors occurs through either the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway.

From GPP, a series of enzymatic reactions, including dephosphorylation, oxidation, and isomerization, can lead to the formation of various monoterpenoid aldehydes. The related compound, citral (B94496) (3,7-dimethyl-2,6-octadienal), is known to be synthesized from geraniol (B1671447), which is formed from GPP. It is plausible that a similar pathway involving specific enzymes leads to the formation of this compound.

The conversion of precursor molecules into the final aldehyde structure involves several key enzymatic transformations. Dehydrogenase enzymes are particularly important in the oxidation steps that convert alcohol intermediates into aldehydes.

While direct studies on the specific aldehyde dehydrogenases (ALDHs) involved in the biosynthesis of this compound are limited, research on the metabolism of the related compound citral (3,7-dimethyl-2,6-octadienal) provides valuable insights. Studies have shown that citral can be metabolized by aldehyde and alcohol dehydrogenases. nih.govdtu.dk For instance, in rat hepatic fractions, citral was found to be a potent inhibitor of the low-K_m mitochondrial form of ALDH. nih.gov Conversely, it was readily reduced to its corresponding alcohol by alcohol dehydrogenase (ADH) in the cytosolic fraction. nih.gov

The metabolism of citral is thought to primarily proceed through its conversion to the corresponding carboxylic acid, a reaction presumably catalyzed by aldehyde dehydrogenases. nih.gov It is reasonable to hypothesize that similar ALDH enzymes are involved in the biosynthesis or metabolism of this compound in plants, catalyzing the oxidation of an alcohol precursor to the final aldehyde product. The specificity of these enzymes would determine the final structure of the monoterpenoid aldehyde.

Enzymatic Transformations in Isoprenoid Biosynthesis

Alcohol Dehydrogenase Mediated Reductions

While the oxidation of the monoterpene alcohol geraniol to geranial is a key step in its biosynthesis, the reverse reaction—the reduction of this compound back to its corresponding alcohol—is also a significant metabolic process mediated by alcohol dehydrogenases (ADH). researchgate.netnih.gov This reversible reaction is part of the dynamic metabolic system in organisms.

In vitro studies using rat hepatic cytosolic fractions have demonstrated that citral is readily reduced to geraniol by alcohol dehydrogenase in the presence of the coenzyme NADH. psu.edunih.gov The reduction process exhibits complex kinetics, with observations of two distinct rates: an initial "fast" rate followed by a "slow" rate. psu.edunih.gov This kinetic behavior is hypothesized to result from the different affinities of the two citral isomers, geranial and neral (B7780846), for the ADH enzyme. psu.edunih.gov

Primary aliphatic alcohols and their corresponding aldehydes are efficiently interconverted by high-capacity enzyme pathways. inchem.org NAD+/NADH-dependent alcohol dehydrogenase catalyzes the oxidation of primary alcohols to aldehydes, and conversely, the reduction of aldehydes to alcohols. inchem.org While the oxidation of geraniol to citral is catalyzed by specific geraniol dehydrogenases (GeDH), which are part of the cinnamyl alcohol dehydrogenase (CAD) group, the reduction is carried out by broader-specificity alcohol dehydrogenases. inchem.orgjst.go.jpresearchgate.net

It has been noted that while citral is a substrate for ADH-mediated reduction, it can also act as a potent inhibitor of other enzyme families, such as aldehyde dehydrogenases (ALDH), specifically the low-K(M) mitochondrial form. nih.govnih.gov This indicates that the metabolism of citral is complex, and its direct oxidation to the corresponding carboxylic acid may be less favored in some systems than its reduction to geraniol. psu.edu

Regulation of Biosynthesis in Biological Systems

The production of this compound in plants is a tightly regulated process influenced by genetic and developmental factors. The accumulation of citral and related monoterpenes is often tissue-specific and depends on the expression levels of key biosynthetic genes.

Transcriptomic and Metabolomic Analyses Related to Biosynthesis

The integration of transcriptomics (gene expression profiling) and metabolomics (metabolite profiling) has provided significant insights into the regulatory networks governing the biosynthesis of this compound.

In a study on Rosa chinensis, combined metabolomic and RNA-seq analysis revealed that geraniol and citral were the most abundant and second-most abundant volatile compounds, respectively, in the petals of the 'Old Blush' variety. mdpi.com The analysis indicated that while not all genes in the canonical geraniol biosynthesis pathway were upregulated, specific genes like RcNUDX1 and those related to geraniol derivatives showed increased expression, suggesting a complex regulatory model for the production of these compounds. mdpi.com

Similarly, comprehensive analyses in Opisthopappus taihangensis 'Taihang Mingzhu' combined transcriptome and metabolome data to build a correlation network. This approach linked the expression of 52 terpene synthesis genes with the abundance of various terpenes, including (E)-2,6-octadienal, 3,7-dimethyl-. nih.govfrontiersin.org The study found that the relative content of terpenoids was highest in the leaves and that many differentially expressed genes (DEGs) are involved in the terpenoid synthesis pathway, highlighting the transcriptional control over metabolite accumulation. frontiersin.org

Further research in pumpkin (Cucurbita moschata) leaves used RNA-seq and gas chromatography-mass spectrometry (GC-MS) to identify key volatile compounds. (E)-3,7-dimethyl-2,6-octadienal was identified as a key contributor to the plant's aroma. researchgate.net The study found that differentially expressed genes associated with the accumulation of this and other volatile compounds were primarily involved in pathways related to the metabolism and degradation of fatty acids, suggesting cross-talk between different metabolic pathways in regulating aroma formation. researchgate.net In grapes, a combined transcriptomic and terpene profiling analysis identified several candidate genes involved in aroma biosynthesis, including three alcohol dehydrogenase (VvADH) genes, which were correlated with the production of aromatic compounds. researchgate.net

The following table summarizes findings from transcriptomic and metabolomic studies related to this compound biosynthesis.

| Organism | Key Findings | Analytical Methods | Relevant Genes/Pathways Identified | Citations |

| Rosa chinensis | Citral is the second most abundant volatile in petals; complex transcriptional regulation observed. | GC-MS, RNA-seq | RcNUDX1, Geraniol derivatives-related genes | mdpi.com |

| Opisthopappus taihangensis | Correlation network built between terpenoid genes and metabolites, including (E)-3,7-dimethyl-2,6-octadienal. | GC-MS, RNA-seq | 52 terpene synthesis genes | nih.govfrontiersin.org |

| Cucurbita moschata | (E)-3,7-dimethyl-2,6-octadienal identified as a key aroma contributor; linked to fatty acid pathway DEGs. | GC-MS, GC-Olfactometry, RNA-seq | Fatty acid degradation and metabolism pathways | researchgate.net |

| Vitis vinifera (Grape) | Identified candidate genes regulating aroma, including ADH genes correlated with terpene production. | GC-MS, RNA-seq | VvADH (3 genes), VvTPS (6 genes) | researchgate.net |

Advanced Analytical Characterization of 3,7 Dimethyl 3,6 Octadienal

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 3,7-Dimethyl-3,6-octadienal.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound and for quantifying its isomeric composition. researchgate.net

¹H NMR: The proton NMR spectrum of citral (B94496) displays characteristic signals that confirm its molecular structure. Key chemical shifts are observed for the aldehydic proton, vinylic protons, and the various methyl and methylene (B1212753) groups within the molecule. spectrabase.comresearchgate.net For instance, the aldehydic proton typically appears as a doublet in the downfield region of the spectrum. The distinct chemical shifts of the methyl groups allow for the differentiation and quantification of the E-isomer (geranial) and the Z-isomer (neral). researchgate.net

¹³C NMR: The carbon-13 NMR spectrum provides further structural confirmation by showing distinct signals for each carbon atom in the molecule. spectrabase.comchemicalbook.com The chemical shifts of the carbonyl carbon, the olefinic carbons, and the methyl carbons are all in characteristic regions, confirming the presence of the aldehyde and the unsaturated carbon-carbon bonds. nih.gov These spectra are valuable for identifying the presence of different isomers and impurities. nist.gov

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons. tandfonline.comresearchgate.net These experiments provide definitive evidence for the structural assignment of this compound by revealing the coupling networks within the molecule. researchgate.net

Interactive Table: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Citral Isomers

| Atom | Geranial (E-isomer) ¹H NMR | Neral (B7780846) (Z-isomer) ¹H NMR | Geranial (E-isomer) ¹³C NMR nih.gov | Neral (Z-isomer) ¹³C NMR spectrabase.com |

| C1 (CHO) | ~9.99 (d) | ~9.89 (d) | 190.99 | 191.5 |

| C2 (=CH) | ~5.88 (d) | ~5.88 (d) | 127.48 | 128.5 |

| C3 (=C) | - | - | 163.45 | 163.0 |

| C4 (CH₂) | ~2.22 (t) | ~2.58 (t) | 40.65 | 40.7 |

| C5 (CH₂) | ~2.16 (q) | ~2.16 (q) | 25.86 | 26.5 |

| C6 (=CH) | ~5.08 (t) | ~5.08 (t) | 122.75 | 123.5 |

| C7 (=C) | - | - | 132.79 | 133.5 |

| C8 (CH₃) | ~1.68 (s) | ~1.68 (s) | 17.70 | 17.8 |

| C9 (CH₃) | ~2.16 (s) | ~1.99 (s) | 25.62 | 25.7 |

| C10 (CH₃) | ~1.60 (s) | ~1.60 (s) | 17.54 | 17.6 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. d=doublet, t=triplet, q=quartet, s=singlet.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. chegg.comchegg.com The IR spectrum of citral exhibits characteristic absorption bands that confirm its aldehydic and unsaturated nature. researchgate.netresearchgate.net

Key IR absorption bands include:

A strong C=O stretching vibration for the aldehyde group, typically observed around 1670-1695 cm⁻¹. researchgate.netresearchgate.net

C-H stretching of the aldehyde group, which appears as a pair of weak bands around 2720 and 2820 cm⁻¹.

C=C stretching vibrations for the double bonds in the carbon chain, found in the region of 1607-1650 cm⁻¹. researchgate.net

C-H stretching and bending vibrations for the methyl and methylene groups are also present. researchgate.net

Interactive Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Approximate Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretch | 1670 - 1695 researchgate.netresearchgate.net |

| Aldehyde (C-H) | Stretch | ~2720 and ~2820 |

| Alkene (C=C) | Stretch | 1607 - 1650 researchgate.net |

| Alkane (C-H) | Stretch | 2852 - 2966 researchgate.net |

| Methyl (CH₃) | Bend | ~1320 researchgate.net |

| Methylene (CH₂) | Bend | ~1444 researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation pattern, which aids in structural confirmation. nih.gov The electron ionization (EI) mass spectrum of citral shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 152.23 g/mol . massbank.eunist.gov

The fragmentation pattern is characteristic of the molecule's structure. researchgate.netresearchgate.net Common fragments observed in the mass spectrum of citral include ions resulting from the loss of small neutral molecules or radicals. scribd.com For example, a prominent peak is often seen at m/z 69, corresponding to the loss of a C₅H₇O fragment. massbank.eu Other significant fragments can be observed at m/z 41, 84, and 94. massbank.eu

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for separating this compound from other components in a mixture, as well as for separating its isomers and quantifying its concentration.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas chromatography (GC) is a primary technique for the analysis of volatile compounds like this compound. azom.com When coupled with a mass spectrometer (GC-MS), it allows for both the separation and identification of the components in a sample. scribd.comazom.com

In a typical GC analysis, a sample containing citral is vaporized and passed through a capillary column. researchgate.net The two isomers, geranial and neral, can be separated based on their different boiling points and interactions with the stationary phase of the column. researchgate.net The retention times of the peaks are used for identification by comparison with standards. scribd.com

GC-MS analysis provides a mass spectrum for each separated component, confirming the identity of geranial and neral and allowing for the identification of other volatile compounds present in the sample. nih.govplos.org This technique is widely used for the quality control of essential oils and other products containing citral. azom.com

High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Purity

High-performance liquid chromatography (HPLC) is another powerful technique for the analysis of this compound. sielc.com It is particularly useful for the separation and quantification of the non-volatile components of a sample and for the analysis of thermally sensitive compounds. nih.gov

Reverse-phase HPLC (RP-HPLC) is a commonly employed method for citral analysis. nih.govresearchgate.net A C18 or C8 column is often used with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. researchgate.netetsu.edu The isomers, geranial and neral, can be effectively separated and quantified using a UV detector, typically set at a wavelength of around 233-254 nm where the α,β-unsaturated aldehyde chromophore absorbs strongly. nih.govetsu.edu HPLC methods have been developed and validated for the accurate determination of citral content and purity in various samples, including essential oils. researchgate.netresearchgate.net

Interactive Table: Comparison of GC and HPLC for this compound Analysis

| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Principle | Separation based on volatility and interaction with stationary phase in a gaseous mobile phase. | Separation based on polarity and interaction with stationary phase in a liquid mobile phase. |

| Analytes | Volatile and thermally stable compounds. azom.com | Volatile and non-volatile, thermally stable or labile compounds. nih.gov |

| Isomer Separation | Can separate geranial and neral. researchgate.net | Can effectively separate geranial and neral. researchgate.net |

| Detector | Commonly Flame Ionization Detector (FID) or Mass Spectrometer (MS). | Commonly UV-Visible or Photodiode Array (PDA) detector. nih.gov |

| Typical Application | Analysis of essential oils and other volatile samples. azom.com | Purity analysis, quantification in complex matrices, and analysis of thermally sensitive formulations. researchgate.net |

Advanced Chromatographic Column Technologies

The separation of the geometric isomers of this compound, (E)-isomer (geranial) and (Z)-isomer (neral), is readily achievable using various gas chromatography (GC) columns. researchgate.net For more complex separations, especially in challenging matrices, advanced column technologies are employed.

Reverse-phase high-performance liquid chromatography (RP-HPLC) offers a robust method for the analysis of this compound. sielc.comsielc.comsielc.com Specialized columns, such as the Newcrom R1, which exhibits low silanol (B1196071) activity, are particularly effective. sielc.com This type of column minimizes undesirable interactions with the analyte, leading to improved peak shape and resolution. A typical mobile phase for such separations consists of a mixture of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.comsielc.comsielc.com For applications requiring mass spectrometric detection (LC-MS), formic acid is preferred over phosphoric acid due to its volatility. sielc.comsielc.comsielc.com The use of smaller particle size columns (e.g., 3 µm) can facilitate faster UPLC (Ultra-Performance Liquid Chromatography) applications. sielc.comsielc.com

Comprehensive two-dimensional gas chromatography (GC×GC) provides enhanced separation power for complex samples like essential oils containing this compound. researchgate.net This technique utilizes two columns with different selectivities, offering superior resolution compared to single-column GC. researchgate.net

| Column Type | Mobile/Carrier Phase | Application | Reference |

| Newcrom R1 (RP-HPLC) | Acetonitrile, Water, Phosphoric/Formic Acid | Analysis and preparative separation of this compound. sielc.comsielc.com | sielc.comsielc.com |

| Enable C-18G (RP-HPLC) | Acetonitrile, Water (70:30) | Detection and quantification of cis-trans isomers of citral. researchgate.net | researchgate.net |

| Agilent Poroshell 120 EC-C18 (HPLC) | Water with 0.1% formic acid, Acetonitrile | Quantification of ochratoxin A in the presence of this compound. mdpi.com | mdpi.com |

| Chiral GC Columns | - | Monitoring reaction progress and minimizing isomerization. | |

| DB-5MS (GC) | - | Analysis of related diol compounds. |

Stereochemical Analysis and Isomer Differentiation

The stereochemistry of this compound is a critical aspect of its identity and functionality. The compound exists as two geometric isomers, geranial ((E)-isomer) and neral ((Z)-isomer), which are diastereomers. nih.gov

Chiral Chromatography

While this compound itself is achiral, its derivatives or related compounds in a synthetic pathway may be chiral. Chiral chromatography is essential for the separation of enantiomers. diva-portal.org For instance, in the asymmetric bioreduction of (E/Z)-citral to (R)-citronellal, chiral GC is used to determine the enantiomeric excess (e.e.) of the product. mdpi.com The separation of enantiomers can be achieved using columns with a chiral stationary phase (CSP). diva-portal.org In some cases, pre-column derivatization with a chiral reagent can be used to form diastereomers that can then be separated on a standard achiral column. diva-portal.org

| Analytical Technique | Application | Key Findings | Reference |

| Chiral GC | Analysis of (R)-citronellal production | Determined the enantiomeric excess (e.e.) of (R)-citronellal to be over 60% in the initial phase of the reaction. mdpi.com | mdpi.com |

| Chiral GC-FID | Analysis of (R)- and (S)-citronellal | Characterized the product of a bienzymatic cascade, achieving 95.1% e.e. for (R)-citronellal. nih.gov | nih.gov |

| Enantioselective GC×GC | Analysis of essential oils | Improved separation efficiency for determining the enantiomeric distribution of various monoterpenes. researchgate.net | researchgate.net |

NMR-based Stereoisomer Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the quantification of the stereoisomers of this compound without the need for chromatographic separation. researchgate.net ¹H NMR spectroscopy, in particular, offers a rapid and reliable method for this purpose. researchgate.net

The aldehyde protons of geranial and neral resonate at distinct chemical shifts, allowing for their individual quantification. nih.govmagritek.com Typically, the aldehyde proton of geranial appears at approximately 9.9-10.0 ppm, while that of neral is found at a slightly downfield position of around 9.7-9.9 ppm. nih.govmagritek.com By integrating the signals corresponding to each isomer, their relative ratio in a mixture can be accurately determined. nih.gov For instance, a commercial sample of citral was determined to have a 2:1 ratio of geranial to neral using this method. nih.gov

The stability of the individual isomers can also be monitored over time using ¹H NMR. Studies have shown that the geranial isomer is stable, with no detectable conversion to neral when incubated at 25°C and 37°C for up to 7 days. nih.gov

| Isomer | ¹H NMR Chemical Shift (Aldehyde Proton) | Reference |

| Geranial ((E)-isomer) | ~9.9-10.0 ppm | nih.govmagritek.com |

| Neral ((Z)-isomer) | ~9.7-9.9 ppm | nih.govmagritek.com |

Environmental Aspects and Degradation of 3,7 Dimethyl 3,6 Octadienal

Atmospheric Fate and Photodegradation

Once volatilized into the atmosphere, 3,7-Dimethyl-3,6-octadienal is subject to rapid degradation primarily through reactions with photochemically produced oxidants.

The principal removal mechanism for this compound in the troposphere is its reaction with hydroxyl (OH) radicals. The vapor-phase reaction is swift, with an estimated rate constant of 1.4 x 10⁻¹⁰ cubic cm/molecule-sec at 25°C. nih.gov This rapid reaction leads to a very short atmospheric half-life, calculated to be approximately 2.8 to 3 hours. nih.govtn.edu This short lifetime indicates that the compound will be quickly removed near its emission source and is not expected to persist or be transported over long distances in the atmosphere. ipcc.ch

Table 1: Atmospheric Lifetime and Reaction Rate of this compound

| Atmospheric Process | Reactant | Estimated Rate Constant (at 25°C) | Estimated Atmospheric Half-Life |

|---|---|---|---|

| Photodegradation | Hydroxyl Radicals (OH) | 1.4 x 10⁻¹⁰ cm³/molecule-sec nih.gov | ~3 hours nih.gov |

| Ozonolysis | Ozone (O₃) | 4.4 x 10⁻¹⁶ cm³/molecule-sec nih.gov | ~37 minutes nih.gov |

In addition to reacting with OH radicals, this compound readily undergoes ozonolysis due to the presence of two carbon-carbon double bonds in its structure. proquest.comyoutube.com The reaction with ozone is also a significant atmospheric degradation pathway, with an estimated rate constant of 4.4 x 10⁻¹⁶ cubic cm/molecule-sec at 25°C. nih.gov This corresponds to an even shorter atmospheric half-life of about 37 minutes at a typical atmospheric ozone concentration. nih.gov

The ozonolysis of this compound is a complex process that proceeds via the Criegee mechanism, forming primary ozonides that quickly decompose into Criegee intermediates (CIs). proquest.comdoaj.org These reactive intermediates can subsequently react with other atmospheric trace gases like water (H₂O), sulfur dioxide (SO₂), and nitrogen oxides (NOx). aaqr.orgproquest.com These reactions can contribute to the formation of secondary organic aerosols (SOA), which are microscopic particles that can impact air quality and climate. proquest.comdoaj.orgaaqr.orgproquest.com The ozonolysis process ultimately breaks down the parent molecule into smaller, lower-volatility compounds such as aldehydes, ketones, and alcohols. aaqr.orgproquest.com

Biodegradation in Environmental Matrices

In terrestrial and aquatic environments, the primary fate of this compound is biodegradation by microorganisms. chimia.ch Studies have shown that the compound is readily biodegradable in the presence of activated sludge, with one study reporting 92% degradation in four weeks. nih.gov

Microorganisms in soil and water utilize this compound as a carbon source, initiating its degradation through oxidative pathways. A common pathway involves the biotransformation of related monoterpenes. For instance, bacteria of the Pseudomonas genus are known to degrade the precursor alcohol, geraniol (B1671447). ethz.ch This process involves a two-step oxidation: geraniol is first oxidized to geranial (an isomer of this compound), which is then further oxidized to geranic acid. ethz.chresearchgate.net This geranic acid is then activated to its corresponding CoA ester, which enters central metabolic pathways. ethz.chresearchgate.net The anaerobic bacterium Castellaniella defragrans also utilizes a similar pathway, oxidizing geraniol to geranic acid via a geranial intermediate as part of its monoterpene degradation process. nih.gov

The microbial degradation of this compound is facilitated by specific enzymes. The key enzymatic steps involve dehydrogenases. nih.gov Geraniol dehydrogenase (GeDH) catalyzes the initial oxidation of geraniol to geranial. researchgate.netnih.gov Subsequently, a geranial dehydrogenase (also referred to as an aldehyde dehydrogenase) catalyzes the oxidation of the aldehyde group in geranial to a carboxylic acid, forming geranic acid. nih.govtandfonline.comtandfonline.com These enzymes have been identified and characterized in various microorganisms, including bacteria like Castellaniella defragrans and Acinetobacter sp., as well as fungi such as Mucor irregularis. nih.govnih.govtandfonline.com These enzymatic transformations are crucial for detoxifying the compound and channeling its carbon into microbial biomass and energy production. tandfonline.com

Table 2: Microorganisms Involved in the Biotransformation of this compound and its Precursors

| Microorganism | Transformation Pathway | Key Enzymes |

|---|---|---|

| Pseudomonas sp. | Geraniol → Geranial → Geranic Acid ethz.ch | Dehydrogenases ethz.ch |

| Castellaniella defragrans | Geraniol → Geranial → Geranic Acid nih.gov | Geraniol Dehydrogenase, Geranial Dehydrogenase nih.gov |

| Acinetobacter sp. Tol 5 | Geranial → Geranic Acid tandfonline.comtandfonline.com | Geranial Dehydrogenase tandfonline.comtandfonline.com |

| Mucor irregularis | Geraniol → Geranial → Geranic Acid nih.gov | Dehydrogenases nih.gov |

| Aspergillus niger | Biotransformation to various compounds including linalool (B1675412) and alpha-terpineol (B3430122) researchgate.net | Not specified |

Environmental Occurrence and Distribution (beyond biosynthesis, focusing on fate)

While this compound is naturally present in many plants, its environmental distribution after release is dictated by its degradation kinetics. nih.govnih.gov Due to its very short atmospheric lifetime, it is removed from the air close to its source and does not contribute significantly to long-range atmospheric pollution. nih.govtn.edu

In soil and water, its fate is influenced by several processes. Volatilization from water surfaces is considered an important fate process. tn.edu The compound exhibits high mobility in soil and has the potential to leach. tn.edu In aquatic systems, it may adsorb to suspended solids and sediment. tn.edu However, its susceptibility to rapid biodegradation in both soil and water suggests that it is unlikely to persist in these environments. nih.gov The combination of rapid atmospheric photodegradation and efficient microbial breakdown in soil and water indicates a low potential for environmental accumulation and persistence.

Computational and Theoretical Chemistry Studies of 3,7 Dimethyl 3,6 Octadienal

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering a way to investigate molecular properties that are difficult or impossible to measure experimentally. These calculations are based on the principles of quantum mechanics to model the electronic structure of molecules.

Electronic Structure and Reactivity Descriptors

A thorough investigation of 3,7-dimethyl-3,6-octadienal would involve calculating its electronic structure to understand the distribution of electrons within the molecule. From this, various reactivity descriptors can be derived. These descriptors help in predicting how the molecule will interact with other chemical species.

Key Electronic Properties and Reactivity Descriptors:

| Descriptor | Description | Potential Insights for this compound |

| HOMO/LUMO Energies | The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. | The location of the HOMO would likely be on the carbon-carbon double bonds, indicating these are sites for electrophilic attack. The LUMO would be expected to be localized around the carbonyl group, suggesting this as the site for nucleophilic attack. |

| Electron Density | This describes the probability of finding an electron in a particular region of the molecule. | High electron density would be expected around the oxygen atom of the carbonyl group and along the double bonds. |

| Molecular Electrostatic Potential (MEP) | MEP maps visualize the charge distribution from the perspective of an approaching reagent, indicating regions that are electron-rich (negative potential) or electron-poor (positive potential). | For this compound, the MEP would show a negative potential around the carbonyl oxygen, making it a likely site for protonation or interaction with electrophiles. |

| Global Reactivity Descriptors | These include electronegativity, chemical hardness, and softness, which provide a general measure of the molecule's reactivity. | These descriptors would provide a quantitative measure of the overall stability and reactivity of the molecule compared to other similar terpenes. |

Conformational Analysis and Isomer Stability

This compound has several rotatable bonds and can exist in various conformations. Furthermore, it has stereoisomers, namely the (E) and (Z) isomers, arising from the substitution pattern around the C3=C6 double bond. Computational methods can be used to determine the most stable conformations and the relative stabilities of its isomers.

Aspects of Conformational and Isomer Analysis:

| Analysis Type | Description | Relevance to this compound |

| Potential Energy Surface Scan | By systematically rotating the dihedral angles of the single bonds, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. | This would reveal the most likely shapes the molecule adopts in different environments, which can influence its biological activity and physical properties. |